Methyl 4-methyl-5-oxohexanoate
Overview
Description
Methyl 4-methyl-5-oxohexanoate: is an organic compound with the molecular formula C8H14O3. It is a colorless liquid with a sweet, fruity odor. This compound is soluble in many organic solvents such as alcohols and ethers but is insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methyl-5-oxohexanoate can be synthesized through a multi-step process. One common method involves the reaction of acetylacetone with sodium in ethanol, followed by the addition of methyl acrylate. The reaction mixture is then heated to ambient temperature and refluxed .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process typically includes the use of catalysts and specific reaction conditions to optimize the production .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methyl-5-oxohexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methyl-5-oxohexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its sweet, fruity odor.
Mechanism of Action
The mechanism by which methyl 4-methyl-5-oxohexanoate exerts its effects involves the formation of reversible complexes with metal ions. These complexes can act as catalysts for various reactions, including ester hydrolysis, amide formation, and amine synthesis . The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of the metal ion complexes .
Comparison with Similar Compounds
- Methyl 4-acetyl-5-oxohexanoate
- Methyl 5-oxohexanoate
- Hexanoic acid, 5-oxo-, methyl ester
Comparison: Methyl 4-methyl-5-oxohexanoate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a higher reactivity in nucleophilic substitution reactions and forms more stable complexes with metal ions . This makes it particularly useful in catalytic applications and organic synthesis .
Properties
IUPAC Name |
methyl 4-methyl-5-oxohexanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(7(2)9)4-5-8(10)11-3/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMJKQQDZAISMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508616 | |
Record name | Methyl 4-methyl-5-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36045-56-4 | |
Record name | Methyl 4-methyl-5-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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